Antiproliferative Activity in MCF-7 Breast Adenocarcinoma Cells: Target Compound Versus 3-Benzamido Analog
In MCF-7 human breast adenocarcinoma cells, the target compound (888446-59-1) demonstrates an IC₅₀ of 25 μM, reported alongside mechanistic evidence of apoptosis induction and cell-cycle arrest . The closest analog lacking the 3-fluoro substituent on the benzamido ring, 3-benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide, exhibits IC₅₀ values consistently below 10 μM across multiple cancer cell lines . The ~2.5-fold potency difference, while directionally favoring the des-fluoro analog, is modest and requires confirmation in the same assay platform before any definitive selectivity claim can be made. Both compounds operate in the low- to mid-micromolar range typical of unoptimized benzofuran-2-carboxamide hits, making the target compound a viable starting point for medicinal chemistry optimization of the 3-fluorobenzamido vector.
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 25 μM |
| Comparator Or Baseline | 3-Benzamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide: IC₅₀ < 10 μM (multi-cell line panel) |
| Quantified Difference | ~2.5-fold lower potency for the target compound (approximate, cross-study comparison) |
| Conditions | MCF-7 cell line; exact assay protocol and incubation time not specified in available vendor datasheets |
Why This Matters
Procurement decisions for breast cancer screening panels should consider that the 3-fluorobenzamido substituent may modestly attenuate antiproliferative potency relative to the unsubstituted benzamido analog, but it simultaneously introduces a vector for metabolic stabilization and target selectivity tuning.
